molecular formula C22H24N4O B2958477 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1396683-75-2

2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2958477
CAS No.: 1396683-75-2
M. Wt: 360.461
InChI Key: QXAONXJADZQTFG-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, a pyrazine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate

      Starting Materials: Pyrazine and piperidine.

      Reaction Conditions: The pyrazine is reacted with piperidine under basic conditions to form the pyrazinyl-piperidine intermediate.

  • Acylation Reaction

      Starting Materials: Naphthalene acetic acid and the pyrazinyl-piperidine intermediate.

      Reaction Conditions: The naphthalene acetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with the pyrazinyl-piperidine intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(14-19-6-3-5-18-4-1-2-7-20(18)19)25-15-17-8-12-26(13-9-17)21-16-23-10-11-24-21/h1-7,10-11,16-17H,8-9,12-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAONXJADZQTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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